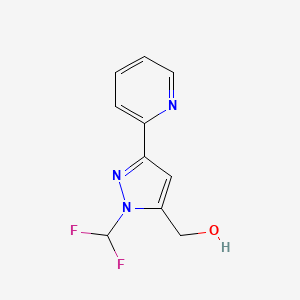
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
The mode of action of such compounds often involves binding to a specific target protein or enzyme, which can alter its function and lead to changes in cellular processes. The specific effects would depend on the nature of the target and how its function is altered .
The pharmacokinetics of such compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and efficacy. Factors such as the compound’s chemical structure, its solubility, and its stability in the body can all affect its pharmacokinetics .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action, efficacy, and stability .
Biologische Aktivität
The compound (1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a difluoromethyl group, a pyridinyl moiety, and a pyrazole ring. The molecular formula is with a molecular weight of 238.24 g/mol.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thereby modulating biological processes.
- Receptor Binding : It exhibits binding affinity to certain receptors, influencing cellular signaling pathways.
The difluoromethyl group enhances the compound's lipophilicity and stability, which may contribute to its improved bioavailability compared to other pyrazole derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs demonstrate promising activity against various pathogens .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds with similar functional groups have shown efficacy in inhibiting tumor growth in vitro and in vivo. The mechanism often involves inducing apoptosis in cancer cells or inhibiting angiogenesis .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including those with difluoromethyl substitutions. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong potential for clinical applications .
Study 2: Anticancer Activity
In a preclinical trial involving tumor-bearing mice, a pyrazole derivative similar to this compound was administered. The compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-5,10,16H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZWZBOMNIQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















